

Inpyrfluxam: A Technical Guide to its Fungicidal Spectrum and Mode of Action

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Compound of Interest

Compound Name: Inpyrfluxam

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Introduction

Inpyrfluxam is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2] Discovered and developed by Sumitomo Chemical Co., Ltd., this active ingredient has demonstrated high efficacy against a wide range of economically important plant pathogenic fungi.[2] **Inpyrfluxam** exhibits preventive, curative, and systemic properties, making it a versatile tool in disease management programs.[2] This technical guide provides an in-depth overview of the fungicidal spectrum of **Inpyrfluxam**, its molecular mode of action, and detailed experimental protocols for its evaluation.

Fungicidal Spectrum of Inpyrfluxam

Inpyrfluxam is highly effective against a broad range of fungal pathogens, particularly those within the divisions Basidiomycota and Ascomycota.[2] Its activity is notable against various rusts, blights, and rot-causing fungi.

Quantitative Efficacy Data

The following table summarizes the in vitro antifungal activity of **Inpyrfluxam** against a selection of key phytopathogenic fungi. The data is presented as the effective concentration required to inhibit 50% of fungal growth (EC50).

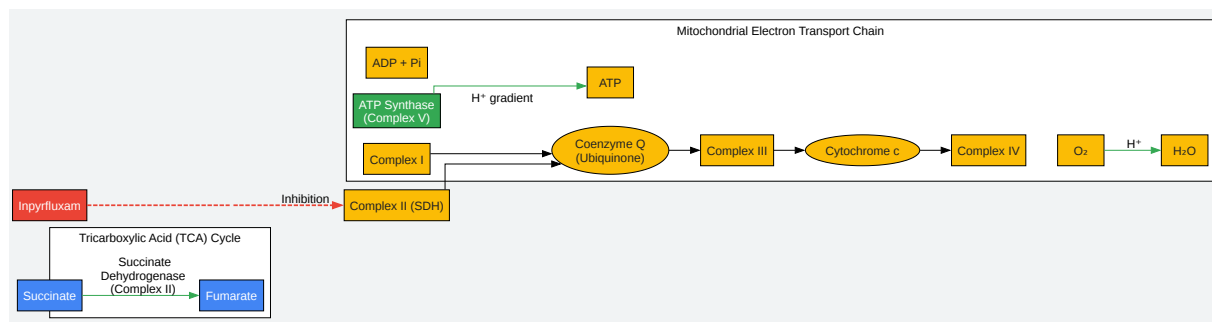
Fungal Division	Fungal Class	Species	Common Disease	EC50 (mg/L)
Ascomycota	Dothideomycetes	Zymoseptoria tritici	Septoria tritici blotch	0.015
Cercospora zea-maydis	Gray leaf spot of corn	0.030		
Pyrenophora teres	Net blotch of barley	0.027		
Corynespora cassicola	Target spot of soybean	0.0095		
Venturia inaequalis	Apple scab	0.0011		
Leotiomyces	Botrytis cinerea	Gray mold	0.0040	
Sclerotinia sclerotiorum	White mold	0.015		
Sordariomycetes	Colletotrichum gloeosporioides	Anthraxnose	7.2	
Pyricularia oryzae	Rice blast	2.2		
Basidiomycota	Agaricomycetes	Rhizoctonia solani (AG1)	Sheath blight, root rot	0.00077
Rhizoctonia solani (AG2-1)	Root rot	0.0061		
Rhizoctonia solani (AG2-2)	Root rot	0.0018		
Rhizoctonia solani (AG3)	Black scurf of potato	0.0029		
Rhizoctonia solani (AG4)	Damping-off	0.0093		

Corticium rolfsii	Southern blight	0.00089		
Pucciniomycetes	Phakopsora pachyrhizi	Asian soybean rust	0.0014	
Puccinia striiformis	Stripe rust of wheat	0.0046		
Puccinia triticina	Leaf rust of wheat	0.00027		
Oomycota	Oomycetes	Phytophthora infestans	Late blight of potato	>10
Pythium ultimum	Damping-off	>10		

Table 1: In vitro antifungal spectrum of **Inpyrfluxam** against various phytopathogenic fungi, with data derived from a publication by Sumitomo Chemical Co., Ltd.[2]

Mode of Action: Succinate Dehydrogenase Inhibition

Inpyrfluxam's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[2][3] This enzyme plays a critical role in both the tricarboxylic acid (TCA) cycle and cellular respiration. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, **Inpyrfluxam** blocks the oxidation of succinate to fumarate.[4] This disruption of the electron transport chain halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to fungal cell death.[5]



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Inpyrfluxam inhibits Complex II (SDH) in the mitochondrial ETC.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the fungicidal properties of **Inpyrfluxam**.

In Vitro Antifungal Activity Assay (Poisoned Food Technique)

This protocol is used to determine the EC_{50} value of a fungicide against mycelial growth of a target fungus.

Materials:

- Potato Dextrose Agar (PDA) medium
- **Inpyrfluxam** stock solution in a suitable solvent (e.g., DMSO)
- Sterile petri dishes (90 mm)
- Sterile cork borer (5 mm diameter)
- Actively growing culture of the target fungus on PDA
- Incubator

Procedure:

- **Medium Preparation:** Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
- **Fungicide Incorporation:** Cool the molten PDA to 45-50°C. Add the required volume of **Inpyrfluxam** stock solution to the PDA to achieve a series of desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 mg/L). Also, prepare a control set with the solvent alone.
- **Plating:** Pour approximately 20 mL of the amended and control PDA into sterile petri dishes and allow them to solidify.
- **Inoculation:** From the margin of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer. Place the disc, mycelial side down, in the center of each PDA plate.
- **Incubation:** Incubate the plates at the optimal temperature for the target fungus (e.g., 25 ± 2°C) in the dark.
- **Data Collection:** Measure the colony diameter in two perpendicular directions when the fungal growth in the control plates has reached approximately 80% of the plate diameter.
- **Data Analysis:** Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
 - $\text{Inhibition (\%)} = [(DC - DT) / DC] \times 100$

- Where DC is the average diameter of the fungal colony in the control, and DT is the average diameter of the fungal colony in the treated plate.
- EC50 Determination: Determine the EC50 value by performing a probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Succinate Dehydrogenase (SDH) Inhibition Assay

This spectrophotometric assay measures the direct inhibitory effect of **Inpyrfluxam** on the SDH enzyme.

Materials:

- Mitochondrial fraction isolated from the target fungus
- **Inpyrfluxam** stock solution in DMSO
- Potassium phosphate buffer (50 mM, pH 7.4)
- Succinate solution (100 mM)
- 2,6-dichlorophenolindophenol (DCPIP) solution (2 mM)
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation: Prepare serial dilutions of the **Inpyrfluxam** stock solution in the potassium phosphate buffer.
- Assay Setup: In a 96-well microplate, add the following to each well:
 - 50 µL of potassium phosphate buffer
 - 10 µL of the mitochondrial fraction
 - 10 µL of the **Inpyrfluxam** dilution (or solvent for control)

- Pre-incubation: Incubate the microplate at 25°C for 10 minutes.
- Reaction Initiation: To initiate the reaction, add 20 µL of succinate solution and 15 µL of DCPIP solution to each well.
- Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The reduction of DCPIP from blue to colorless is proportional to SDH activity.
- Data Analysis: Calculate the rate of reaction ($\Delta\text{Abs}/\text{min}$) for each **Inpyrfluxam** concentration and the control.
- IC50 Determination: Calculate the percentage of inhibition for each concentration relative to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the **Inpyrfluxam** concentration.

In Vivo Efficacy Evaluation Against Asian Soybean Rust (Phakopsora pachyrhizi)

This protocol describes a greenhouse-based method to assess the preventive and curative activity of **Inpyrfluxam** against Asian soybean rust.

Materials:

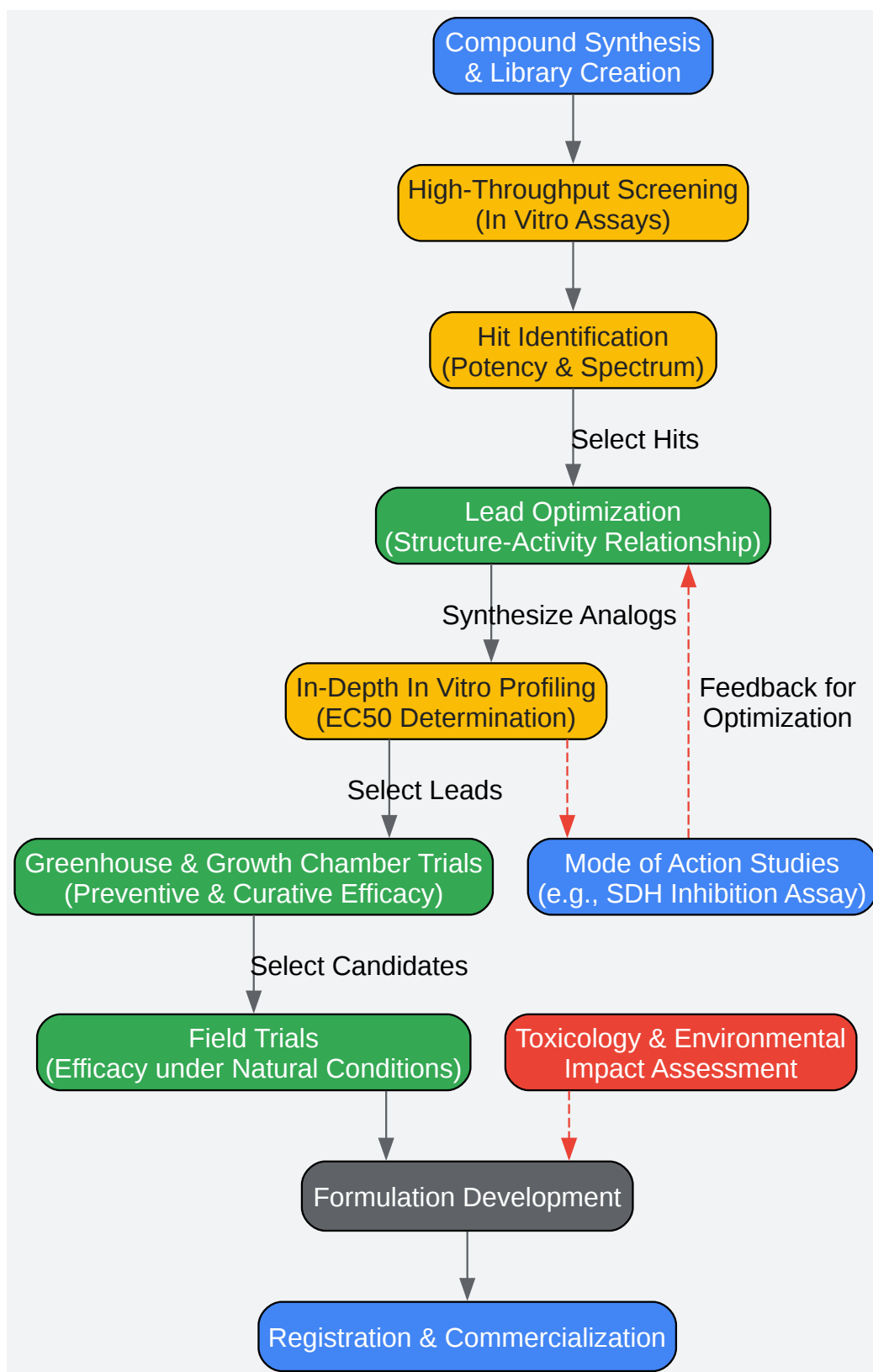
- Soybean plants (susceptible variety) at the V3-V4 growth stage
- Phakopsora pachyrhizi urediniospore suspension (e.g., 1×10^5 spores/mL)
- **Inpyrfluxam** formulation
- Spray equipment
- Dew chamber or plastic bags to maintain high humidity
- Greenhouse with controlled environment

Procedure:

- Plant Preparation: Grow soybean plants in pots until they reach the V3-V4 growth stage.
- Fungicide Application:
 - Preventive: Spray the plants with the desired concentrations of **Inpyrfluxam** until runoff. Allow the foliage to dry completely. Twenty-four hours after application, inoculate the plants with the spore suspension.
 - Curative: Inoculate the plants with the spore suspension first. After a specific infection period (e.g., 24 or 48 hours) in a high-humidity environment, spray the plants with the desired concentrations of **Inpyrfluxam**.
- Inoculation: Spray the abaxial (lower) surface of the leaves with the urediniospore suspension until runoff.
- Incubation: Place the inoculated plants in a dew chamber or cover them with plastic bags to maintain high humidity (>95%) for 24 hours in the dark to facilitate infection.
- Greenhouse Maintenance: Transfer the plants to a greenhouse with a controlled environment (e.g., 22-25°C, 12-hour photoperiod) and water as needed, avoiding wetting the foliage.
- Disease Assessment: After 14-21 days, assess the disease severity by visually estimating the percentage of leaf area covered with rust pustules on the trifoliate leaves.
- Data Analysis: Calculate the disease control efficacy for each treatment using the formula:
 - Control Efficacy (%) = $\frac{(\text{Severity in Control} - \text{Severity in Treatment})}{\text{Severity in Control}} \times 100$

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and evaluation of a novel fungicide like **Inpyrfluxam**.



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A generalized workflow for fungicide discovery and development.

Conclusion

Inpyrfluxam is a potent, broad-spectrum SDHI fungicide with demonstrated efficacy against a wide array of important plant pathogens. Its mode of action through the inhibition of the mitochondrial complex II provides a critical tool for disease management, particularly in rotation programs to mitigate the development of resistance to other fungicide classes. The experimental protocols outlined in this guide provide a framework for the continued evaluation and understanding of **Inpyrfluxam** and other novel fungicidal compounds.

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